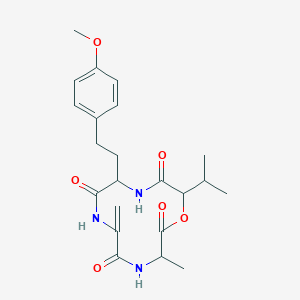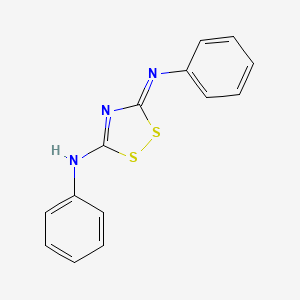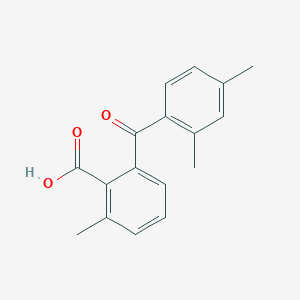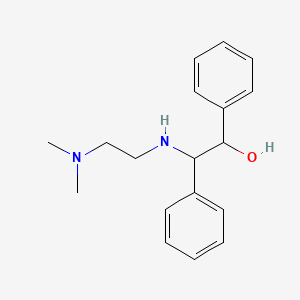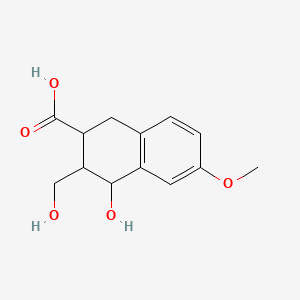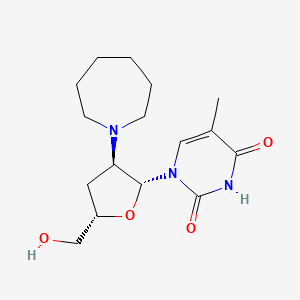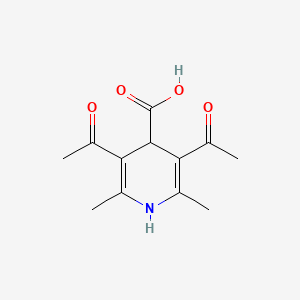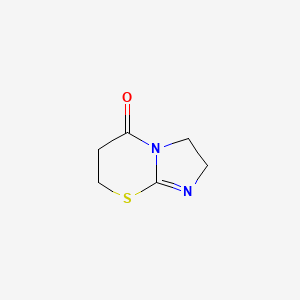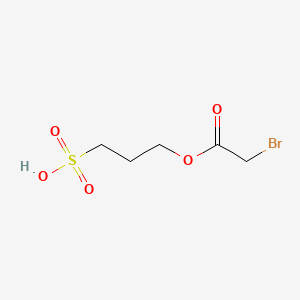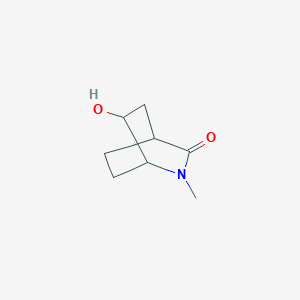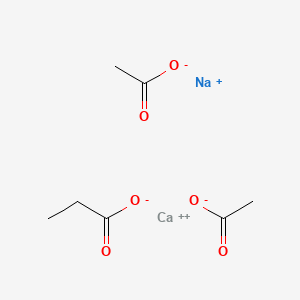
Propanoic acid, sodium salt, mixt. with calcium diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, sodium salt, mixed with calcium diacetate is a compound that combines the properties of both sodium propionate and calcium acetate. Sodium propionate is the sodium salt of propanoic acid, while calcium acetate is the calcium salt of acetic acid. This mixture is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium Propionate: Sodium propionate is synthesized by neutralizing propanoic acid with sodium hydroxide. The reaction is as follows[ \text{CH}_3\text{CH}_2\text{COOH} + \text{NaOH} \rightarrow \text{CH}_3\text{CH}_2\text{COONa} + \text{H}_2\text{O} ]
Calcium Acetate: Calcium acetate is prepared by reacting acetic acid with calcium carbonate or calcium hydroxide. The reactions are[ 2\text{CH}_3\text{COOH} + \text{CaCO}_3 \rightarrow (\text{CH}_3\text{COO})_2\text{Ca} + \text{H}_2\text{O} + \text{CO}_2 ] [ 2\text{CH}_3\text{COOH} + \text{Ca(OH)}_2 \rightarrow (\text{CH}_3\text{COO})_2\text{Ca} + 2\text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, sodium propionate is produced by the reaction of propanoic acid with sodium hydroxide in large reactors, followed by crystallization and drying. Calcium acetate is produced by reacting acetic acid with calcium carbonate or calcium hydroxide in large-scale reactors, followed by filtration and drying.
Chemical Reactions Analysis
Types of Reactions
Neutralization: Both sodium propionate and calcium acetate undergo neutralization reactions with acids to form their respective parent acids.
Decarboxylation: Sodium propionate can undergo decarboxylation to form ethane and carbon dioxide.
Precipitation: Calcium acetate can react with sulfate ions to form calcium sulfate, a precipitate.
Common Reagents and Conditions
Acids: Hydrochloric acid, sulfuric acid.
Bases: Sodium hydroxide, calcium hydroxide.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products
Sodium Propionate: Propanoic acid, ethane, carbon dioxide.
Calcium Acetate: Acetic acid, calcium sulfate.
Scientific Research Applications
Chemistry
Buffer Solutions: Sodium propionate is used in buffer solutions to maintain pH levels.
Catalysis: Calcium acetate is used as a catalyst in organic synthesis.
Biology
Antimicrobial Agent: Sodium propionate is used as an antimicrobial agent in food preservation.
Cell Culture: Calcium acetate is used in cell culture media to provide calcium ions.
Medicine
Pharmaceuticals: Sodium propionate is used in some pharmaceutical formulations as a preservative.
Calcium Supplement: Calcium acetate is used as a calcium supplement in patients with kidney disease.
Industry
Food Industry: Sodium propionate is used as a preservative in baked goods.
Textile Industry: Calcium acetate is used in the textile industry for dyeing and printing processes.
Mechanism of Action
Sodium Propionate
Sodium propionate exerts its antimicrobial effects by disrupting the cell membrane of microorganisms, leading to cell lysis and death. It targets the cell membrane and interferes with the transport of essential nutrients and ions.
Calcium Acetate
Calcium acetate acts as a phosphate binder in the gastrointestinal tract. It binds to dietary phosphate, forming insoluble calcium phosphate, which is excreted in the feces. This reduces the absorption of phosphate and helps manage hyperphosphatemia in patients with kidney disease.
Comparison with Similar Compounds
Similar Compounds
Sodium Acetate: Sodium salt of acetic acid.
Calcium Propionate: Calcium salt of propanoic acid.
Potassium Propionate: Potassium salt of propanoic acid.
Uniqueness
Sodium Propionate: Unique for its antimicrobial properties and use in food preservation.
Calcium Acetate: Unique for its role as a phosphate binder and use in the medical field.
This compound, with its combination of sodium propionate and calcium acetate, offers a versatile range of applications in various fields, making it a valuable chemical in both scientific research and industrial processes.
Properties
CAS No. |
89087-69-4 |
|---|---|
Molecular Formula |
C7H11CaNaO6 |
Molecular Weight |
254.23 g/mol |
IUPAC Name |
calcium;sodium;propanoate;diacetate |
InChI |
InChI=1S/C3H6O2.2C2H4O2.Ca.Na/c1-2-3(4)5;2*1-2(3)4;;/h2H2,1H3,(H,4,5);2*1H3,(H,3,4);;/q;;;+2;+1/p-3 |
InChI Key |
CDKIKZCEHGBAPS-UHFFFAOYSA-K |
Canonical SMILES |
CCC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Na+].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![undecacyclo[30.6.2.210,13.02,27.04,25.06,23.08,21.011,20.012,17.029,39.036,40]dotetraconta-1(39),2,4,6(23),7,9,11(20),12,14,16,18,21,24,26,28,30,32(40),33,35,37,41-henicosaene](/img/structure/B12799520.png)
